N-methyl-1,4-oxazepane-6-carboxamide physical and chemical properties
N-methyl-1,4-oxazepane-6-carboxamide physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-methyl-1,4-oxazepane-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation in drug discovery. Seven-membered heterocycles, such as the 1,4-oxazepane ring system, are of growing interest as they offer a unique three-dimensional chemical space compared to their more common six-membered counterparts like morpholine.[1] The increased conformational flexibility of the 1,4-oxazepane scaffold can be advantageous for binding to complex biological targets.[1] This guide focuses on a specific derivative, N-methyl-1,4-oxazepane-6-carboxamide, a compound that combines the promising 1,4-oxazepane core with a carboxamide functional group. The carboxamide group is a crucial element in numerous pharmaceutical compounds due to its unique structure and reactivity.[2]
This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of N-methyl-1,4-oxazepane-6-carboxamide. Given that this is a potentially novel compound, this guide will provide a predictive overview of its properties and a detailed roadmap for its synthesis and analytical validation.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₁₄N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |
| Lipophilicity (LogP) | Potentially low to moderate | The 1,4-oxazepane ring can increase lipophilicity compared to smaller rings, but the overall LogP is highly dependent on substituents.[1] The presence of the polar carboxamide group would likely contribute to a lower LogP. |
| Aqueous Solubility | Likely soluble | Saturated heterocycles generally improve aqueous solubility.[1] The polar functional groups (amide and ether) are expected to enhance water solubility. |
| pKa | Predicted basic pKa ~8-10 | The nitrogen atom in the 1,4-oxazepane ring is basic. The predicted pKa for the parent 1,4-oxazepane is around 10.01.[3] |
| Physical State | Likely a solid at room temperature | Many carboxamides and functionalized 1,4-oxazepanes are solids at room temperature.[4][5] |
Proposed Synthetic Route
The synthesis of N-methyl-1,4-oxazepane-6-carboxamide can be approached through a multi-step process starting from commercially available precursors. The following proposed synthetic route is based on established methods for the synthesis of functionalized 1,4-oxazepanes.[4]
Caption: Proposed synthetic workflow for N-methyl-1,4-oxazepane-6-carboxamide.
Detailed Experimental Protocol:
Step 1: Synthesis of a 1,4-Oxazepane-6-carboxylic acid derivative
This initial step would likely involve the cyclization of a suitable N-protected amino alcohol with a halo-substituted ester, followed by deprotection and hydrolysis to yield the carboxylic acid. A more direct approach could involve the synthesis of a 6-functionalized 1,4-oxazepane that can be converted to the carboxylic acid.[4]
Step 2: Amide Formation
-
Materials:
-
1,4-Oxazepane-6-carboxylic acid (1 equivalent)
-
Methylamine (solution in THF or as a salt, 1.1 equivalents)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 equivalents)
-
Tertiary amine base (e.g., DIPEA or triethylamine) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the 1,4-oxazepane-6-carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amide coupling reagent and the tertiary amine base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Slowly add the methylamine solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-1,4-oxazepane-6-carboxamide.
-
Recommended Analytical Characterization
To confirm the successful synthesis and purity of N-methyl-1,4-oxazepane-6-carboxamide, a combination of spectroscopic and chromatographic techniques should be employed.
Caption: Recommended analytical workflow for compound characterization.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the 1,4-oxazepane ring and the N-methyl group. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield. The N-methyl group should appear as a singlet or a doublet (if coupled to the amide proton) around 2.7-3.0 ppm.[6][7] The protons on the oxazepane ring will likely show complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (around 170 ppm).[8] The carbons adjacent to the heteroatoms will also be downfield compared to the other aliphatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected molecular ion peak [M+H]⁺ would be at m/z 159.1134. Predicted collision cross-section data for similar molecules can aid in identification.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups.[11]
-
N-H stretch: A band around 3300 cm⁻¹ (for the secondary amide).
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C=O stretch (amide I band): A strong absorption around 1640-1680 cm⁻¹.[12]
-
N-H bend (amide II band): A band around 1550 cm⁻¹.
-
C-O-C stretch (ether): A strong band in the 1050-1150 cm⁻¹ region.
-
Potential Applications and Future Research
Derivatives of 1,4-oxazepane have shown promise as monoamine reuptake inhibitors, making them potential candidates for the treatment of depression, anxiety, and other neurological disorders.[13][14] The introduction of the N-methyl-carboxamide moiety at the 6-position could modulate the compound's binding affinity and selectivity for various monoamine transporters. Furthermore, 1,4-oxazepane derivatives have been investigated as dopamine D4 receptor ligands, which are targets for antipsychotic drugs.[15][16]
Future research on N-methyl-1,4-oxazepane-6-carboxamide should focus on:
-
In vitro pharmacological profiling: Assessing the compound's activity against a panel of relevant biological targets, such as monoamine transporters and G-protein coupled receptors.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to understand how structural modifications impact biological activity.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.
Safety Precautions
As N-methyl-1,4-oxazepane-6-carboxamide is a novel chemical entity, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[17][18][19] A material safety data sheet (MSDS) is not available for this specific compound, but the safety precautions for related amines, amides, and heterocyclic compounds should be followed.[20] Avoid inhalation, ingestion, and skin contact.[17]
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